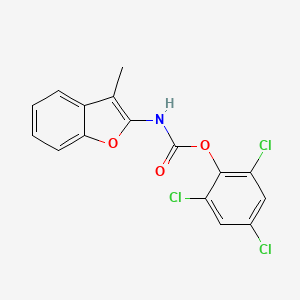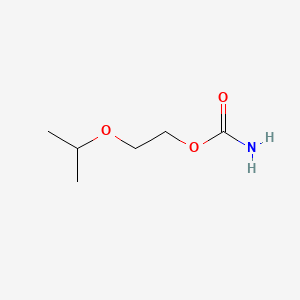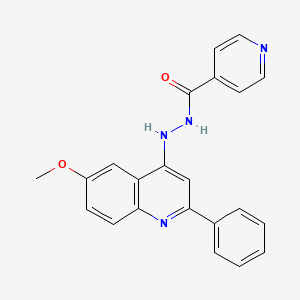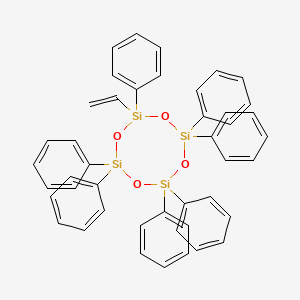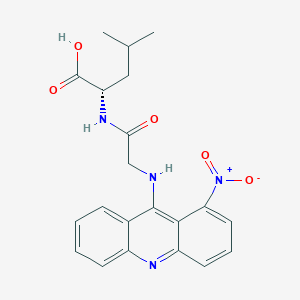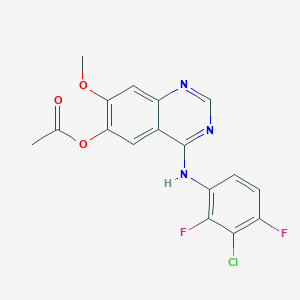
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinazoline core, substituted with a 3-chloro-2,4-difluorophenyl group and a methoxy group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Substitution Reactions: Introduction of the 3-chloro-2,4-difluorophenyl group through nucleophilic substitution reactions.
Methoxylation: Introduction of the methoxy group using suitable reagents and conditions.
Acetylation: The final step involves acetylation to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, amine derivatives, and N-oxides, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol
- 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazoline
Uniqueness
4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is unique due to its specific substitution pattern and the presence of the acetate ester, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H12ClF2N3O3 |
|---|---|
Peso molecular |
379.7 g/mol |
Nombre IUPAC |
[4-(3-chloro-2,4-difluoroanilino)-7-methoxyquinazolin-6-yl] acetate |
InChI |
InChI=1S/C17H12ClF2N3O3/c1-8(24)26-14-5-9-12(6-13(14)25-2)21-7-22-17(9)23-11-4-3-10(19)15(18)16(11)20/h3-7H,1-2H3,(H,21,22,23) |
Clave InChI |
XANGSGMLPSIPMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=C(C=C3)F)Cl)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


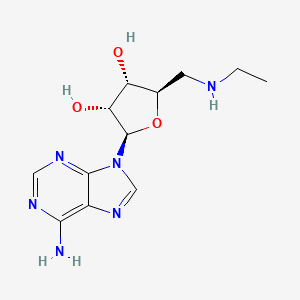
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
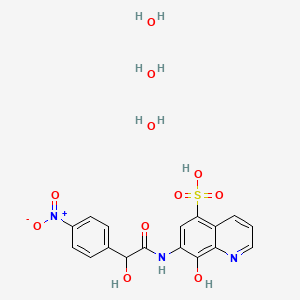
![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
